Product packaging for Vanillin-13C,d3(Cat. No.:CAS No. 1794789-90-4)

Vanillin-13C,d3

Cat. No.: B586266
CAS No.: 1794789-90-4
M. Wt: 156.16
InChI Key: MWOOGOJBHIARFG-KQORAOOSSA-N
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Description

Vanillin-13C,d3 is a stable isotope-labeled compound in which carbon-13 and deuterium have been incorporated into the vanillin structure, serving as a biochemical tracer . This labeling strategy is a fundamental tool in drug development and metabolic research, primarily used as an internal standard for the precise quantification of vanillin and its metabolites in biological systems using techniques like mass spectrometry . The utility of this compound extends to investigating the pharmacokinetic and metabolic profiles of vanillin, helping researchers understand its absorption, distribution, metabolism, and excretion without interference from endogenous compounds . Furthermore, the carbon stable isotope ratio (δ13C) is a critical parameter in food authenticity testing. 13C-NMR spectroscopy of labeled and natural abundance vanillin can differentiate between vanillin from natural vanilla beans and synthetic or bio-technological sources, which is vital for combating food fraud and verifying product origin . Vanillin (p-Vanillin) is a single molecule and the primary flavor compound extracted from vanilla beans, widely used as a flavoring agent in food, beverages, and perfumes . The unlabeled compound has also been researched for its potential therapeutic applications, such as its moderate antisickling activity . This product is intended for research purposes only and is not approved for human consumption. Please refer to the Certificate of Analysis for specific storage and handling instructions.

Properties

CAS No.

1794789-90-4

Molecular Formula

C8H8O3

Molecular Weight

156.16

IUPAC Name

4-hydroxy-3-(trideuteriomethoxy)benzaldehyde

InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1D3

InChI Key

MWOOGOJBHIARFG-KQORAOOSSA-N

SMILES

COC1=C(C=CC(=C1)C=O)O

Synonyms

4-Hydroxy-3-(methoxy-13C)benzaldehyde;  2-(Methoxy-13C,d3)-4-formylphenol;  p-Vanillin-13C,d3;  3-(Methoxy-13C,d3)-4-hydroxybenzaldehyde;  4-Formyl-2-(methoxy-13C,d3)phenol;  4-Hydroxy-m-anisaldehyde-13C,d3;  H 0264-13C,d3;  Lioxin-13C,d3;  NSC 15351-13C,d3; 

Origin of Product

United States

Synthesis and Isotopic Enrichment Strategies for Vanillin 13c,d3

Precursor Selection and Synthetic Pathways for Carbon-13 and Deuterium (B1214612) Incorporation

Regiospecific Carbon-13 Enrichment Methodologies for the Vanillin (B372448) Skeleton

The introduction of ¹³C into the aromatic ring of vanillin can be achieved through various synthetic routes, often starting with a commercially available ¹³C-labeled precursor. One effective strategy involves the use of uniformly ring-labeled [U-ring-¹³C]-phenol as a starting material. nih.gov This precursor can then be subjected to a series of reactions to build the vanillin structure.

A plausible synthetic pathway commencing with [U-ring-¹³C]-phenol is outlined below:

Table 1: Synthetic Pathway for Uniformly Ring-Labeled [¹³C]-Vanillin

StepReactionReagents and ConditionsProduct
1Ortho-hydroxylationSelective hydroxylation reagents[U-ring-¹³C]-Catechol
2Guaiacol formationMethylating agent[U-ring-¹³C]-Guaiacol
3FormylationFormylating agent (e.g., via Reimer-Tiemann or Duff reaction)[U-ring-¹³C]-Vanillin

This table outlines a general synthetic scheme for producing uniformly ring-labeled [¹³C]-Vanillin, starting from [U-ring-¹³C]-phenol. The specific reagents and conditions for each step would need to be optimized for yield and isotopic purity.

While uniform labeling of the aromatic ring is a common approach, achieving regiospecific ¹³C-enrichment at a particular carbon atom of the vanillin skeleton is a more complex challenge. This would typically involve a multi-step synthesis starting from a smaller, specifically labeled building block. For instance, the synthesis could be designed to incorporate a ¹³C-labeled carbonyl group or a specific labeled carbon within the benzene (B151609) ring through palladium-catalyzed cross-coupling reactions followed by functional group transformations. nih.gov

Deuterium Incorporation Strategies at the Methoxy (B1213986) Group (d₃)

The introduction of a trideuterated methyl (CD₃) group at the methoxy position of vanillin is a crucial step in the synthesis of Vanillin-¹³C,d₃. This can be accomplished through both chemical and enzymatic methods.

A straightforward and widely employed chemical method for the synthesis of vanillin-d₃ involves the methylation of a suitable precursor, 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde), with a deuterated methylating agent. iaea.org

A common procedure is the Williamson ether synthesis, where the hydroxyl group at the 3-position of 3,4-dihydroxybenzaldehyde is selectively methylated using iodomethane-d₃ (CD₃I) in a strongly basic medium. iaea.org This reaction is typically carried out in a suitable solvent, and the desired vanillin-d₃ product is then isolated and purified.

Table 2: Comparison of Chemical Synthesis Routes for Vanillin-d₃

MethodPrecursorDeuterated ReagentAdvantagesDisadvantages
Williamson Ether Synthesis3,4-DihydroxybenzaldehydeIodomethane-d₃ (CD₃I)High isotopic incorporation, relatively straightforward. iaea.orgRequires strong base, potential for side reactions.
Organometallic Methoxylation3-Bromo-4-hydroxybenzaldehydeSodium methoxide-d₃ (NaOCD₃) and Copper(I) bromideCan be used with different precursors. ebrary.netMay require harsher conditions, potential for metal contamination.

This interactive table compares two chemical synthesis routes for producing vanillin-d₃, highlighting the precursors, deuterated reagents, and the respective advantages and disadvantages of each method.

Enzymatic methods offer a green and highly specific alternative for the synthesis of deuterated vanillin. Catechol-O-methyltransferases (COMTs) are a class of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate. By utilizing a deuterated methyl donor, S-adenosyl-L-methionine-d₃ (SAM-d₃), it is possible to enzymatically synthesize vanillin-d₃ from 3,4-dihydroxybenzaldehyde.

This biocatalytic approach offers several advantages, including high regioselectivity and mild reaction conditions. The enzyme specifically targets the meta-hydroxyl group of the catechol structure, leading to the desired product with high purity. mdpi.com

Characterization and Verification of Isotopic Purity and Labeling Position

Following the synthesis of Vanillin-¹³C,d₃, it is imperative to rigorously characterize the product to confirm its chemical identity, isotopic purity, and the precise location of the incorporated isotopes. High-resolution mass spectrometry is a primary analytical tool for this purpose.

High-Resolution Mass Spectrometry for Isotopic Confirmation (e.g., molecular ion at m/z 155 for vanillin-d₃, mass shifts)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of isotopic incorporation. For vanillin-d₃, the expected molecular ion [M]⁺ would appear at a mass-to-charge ratio (m/z) of 155, which is a mass shift of +3 compared to the monoisotopic mass of unlabeled vanillin (m/z 152). Similarly, for a uniformly ring-labeled [¹³C₆]-vanillin-d₃, the molecular ion would be observed at m/z 161.

Beyond the molecular ion, the fragmentation pattern of the labeled vanillin in tandem mass spectrometry (MS/MS) experiments can provide further evidence for the location of the isotopic labels. For example, the loss of the deuterated methyl radical (•CD₃) from the molecular ion of vanillin-d₃ would result in a fragment ion at a different m/z value compared to the loss of a protio methyl radical (•CH₃) from unlabeled vanillin. By analyzing these characteristic mass shifts in the fragment ions, the position of the deuterium and ¹³C labels can be confidently assigned. The isotopic purity can be determined by comparing the intensities of the mass spectral peaks corresponding to the labeled and unlabeled species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Labeling Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isotopically labeled compounds like Vanillin-13C,d3. It provides precise, non-destructive analysis of the molecular structure, allowing for the direct confirmation of isotopic incorporation at specific atomic sites. Both proton (¹H) and carbon-13 (¹³C) NMR are leveraged to verify the positions of deuterium and carbon-13 labels, respectively.

¹³C NMR Analysis for Carbon-13 Distribution and Isotopic Shifts

Carbon-13 NMR (¹³C NMR) is the primary method for validating the incorporation of the ¹³C isotope and determining its precise location within the molecule. Quantitative ¹³C NMR (qNMR) conditions can be optimized to ensure that the area of each carbon signal is directly proportional to the number of ¹³C nuclei at that position. nih.govresearchgate.net This allows for the precise determination of site-specific ¹³C/¹²C ratios. nih.govresearchgate.net

For this compound, the single ¹³C label is typically on the aldehyde carbon (designated as C7). In the ¹³C NMR spectrum, the signal corresponding to this C7 position would exhibit a significantly enhanced intensity compared to the other carbon signals, which arise from the natural 1.1% abundance of ¹³C. researchgate.net

Furthermore, isotopic labeling can induce small but measurable changes in the chemical shifts of nearby nuclei, an effect known as an "isotopic shift." In this compound, two such effects are notable:

¹³C-¹³C Coupling: While minor, the enrichment at one carbon site can lead to the appearance of small satellite peaks flanking the main signals of adjacent carbons due to ¹³C-¹³C spin-spin coupling. researchgate.net

Deuterium Isotope Effect: The presence of three deuterium atoms on the methoxy group causes an upfield shift (to a lower ppm value) in the resonance of the attached methoxy carbon (C8). This is a well-documented phenomenon known as a beta-isotope effect.

The chemical shifts for the eight unique carbon atoms in vanillin are well-established. researchgate.netacs.org

Table 2: Representative ¹³C NMR Chemical Shifts for Vanillin and Expected Effects in this compound
Carbon PositionTypical Chemical Shift (ppm)Expected Change in this compound
C1 (Aldehyde)~191.1Signal intensity significantly enhanced due to ¹³C enrichment.
C2 (C-OH)~151.7No significant change.
C3 (C-OCH₃)~147.9No significant change.
C4 (C-CHO)~130.0No significant change.
C5~127.6No significant change.
C6~114.6No significant change.
C7~108.7No significant change.
C8 (Methoxy)~56.1Small upfield shift due to deuterium isotope effect from -OCD₃ group.

Chromatographic Purity Assessment of Labeled Vanillin

Following synthesis and spectroscopic validation of isotopic labeling, it is essential to assess the chemical purity of the this compound product. Chromatographic techniques are the standard for separating the target compound from any unreacted starting materials, byproducts, or other impurities. The two most common methods for this assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis of vanillin. nih.gov A common approach involves a reversed-phase method, typically using a C18 column. nih.gov The sample is dissolved in a suitable solvent and injected into the system. A mobile phase, such as a mixture of water, methanol, and tetrahydrofuran, carries the sample through the column. nih.gov Compounds are separated based on their differing affinities for the stationary phase. A detector, commonly a photodiode array detector set to a wavelength like 275 nm, measures the absorbance of the eluting components. nih.gov A pure sample of this compound will appear as a single, sharp peak at a specific retention time, and the peak's area can be used to quantify purity against a known standard.

Gas Chromatography (GC): GC is another powerful tool for purity analysis, particularly for volatile compounds like vanillin. researchgate.net In this method, a small amount of the sample is injected into a heated port, where it vaporizes. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column (e.g., TG-5MS). researchgate.net Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for detection. researchgate.net The purity of the this compound is determined by the relative area of its corresponding peak in the resulting chromatogram. A result showing a single dominant peak indicates high chemical purity.

Table 3: Summary of Chromatographic Methods for Purity Assessment
TechniqueTypical ColumnCommon DetectorPrinciple of Purity Assessment
HPLCReversed-Phase C18Photodiode Array (UV)A pure sample yields a single major peak at a characteristic retention time.
GCCapillary (e.g., TG-5MS)Flame Ionization (FID)Purity is determined by the relative area of the single major peak in the chromatogram.

Advanced Analytical Applications of Vanillin 13c,d3

Application as Internal Standard in Complex Matrix Analysis

Precision and Accuracy in Analytical Quantification

Evaluation of Matrix Effects and Ion Suppression

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), the sample matrix can significantly influence the ionization efficiency of the target analyte, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Vanillin-13C,d3, as a stable isotope-labeled internal standard (SIL-IS), is the gold standard for evaluating and compensating for these matrix effects.

Because this compound co-elutes with the unlabeled vanillin (B372448) and has nearly identical physicochemical properties, it experiences the same matrix effects. By comparing the signal response of the SIL-IS in a neat solution versus its response in a sample matrix (post-extraction spike), a matrix factor can be calculated to quantitatively assess the degree of ion suppression or enhancement. nih.gov This approach allows for the identification of chromatographic regions prone to interference and helps in the development of robust analytical methods that minimize such effects. mdpi.comeurl-pesticides.eu For instance, if a blank matrix is unavailable, a labeled internal standard like this compound can be used for post-column infusion experiments to identify zones of ion suppression. mdpi.com The use of SIL-IS is a critical strategy to mitigate the effects of ion suppression, ensuring more reliable and accurate quantification of metabolites in complex biological samples. researchgate.net

Key Research Findings on Matrix Effect Evaluation:

Analytical ChallengeRole of this compound (or similar SIL-IS)Outcome
Ion Suppression/Enhancement Co-elutes with analyte, experiencing identical ionization interference.Accurate correction for signal variability, improving quantitative accuracy. nih.gov
Method Development Used in post-column infusion and post-extraction spiking experiments.Identification of problematic matrix components and optimization of chromatographic and extraction conditions. mdpi.comeurl-pesticides.eu
Complex Matrices Acts as a reliable surrogate for the analyte in diverse and complex sample types (e.g., food, biological fluids).Enables robust and reproducible quantification despite matrix complexity. researchgate.net
Calibration Curve Generation and Method Validation Criteria

For the accurate quantification of vanillin in various samples, a calibration curve is essential. This compound is instrumental in this process, particularly in stable isotope dilution assays. A fixed concentration of the labeled internal standard is added to each calibration standard and unknown sample. The calibration curve is then constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.

This ratiometric approach corrects for variations in sample preparation, injection volume, and instrument response. The use of a stable isotope-labeled internal standard like this compound is widely recognized as the most reliable method for generating accurate and precise calibration curves in chromatography-mass spectrometry. mdpi.com

Method validation, following guidelines such as those from the ICH or FDA, ensures the reliability of an analytical procedure. Key validation parameters include:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves for vanillin using a labeled internal standard typically show excellent linearity (r² ≥ 0.999). mdpi.com

Accuracy: The closeness of the test results to the true value. Recovery experiments, where known amounts of vanillin are spiked into a matrix, are performed. The use of this compound helps achieve high accuracy, with recoveries often falling within a narrow range (e.g., 95.1% to 101.9%). mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For vanillin analysis using a labeled internal standard, LODs can be as low as 20.0 µg/kg and LOQs as low as 50.0 µg/kg in complex matrices. mdpi.com

Table of Method Validation Parameters for Vanillin Quantification:

Validation ParameterTypical CriteriaRole of this compound
Linearity (r²) ≥ 0.99Ensures a proportional response by correcting for variability. mdpi.comresearchgate.net
Accuracy (% Recovery) 80-120%Compensates for losses during sample preparation, leading to more accurate measurements. mdpi.com
Precision (RSD) < 15%Minimizes variability introduced during the analytical process. researchgate.net
LOD/LOQ Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ)Improves signal-to-noise by providing a stable reference point, aiding in achieving lower detection limits. mdpi.comaoac.org

Authentication and Origin Tracing of Vanillin

The significant price difference between natural vanillin extracted from vanilla beans and its synthetic or biosynthetic counterparts has led to widespread fraudulent adulteration. researchgate.net Isotope ratio analysis has become a powerful tool for authenticating the origin of vanillin. elementar.comnih.gov this compound, while primarily an internal standard for quantification, is part of the broader field of isotope analysis that underpins these authentication methods. The principles of isotope analysis rely on the natural variations in the isotopic composition of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H).

Differentiation of Natural, Biosynthetic, and Synthetic Vanillin Sources using Isotope Ratios

The ¹³C/¹²C ratio (expressed as δ¹³C) in vanillin is a key indicator of its origin. This is because the carbon source and the photosynthetic pathway of the plant (C3, C4, or CAM) leave a distinct isotopic signature. nih.gov

Natural vanillin from the vanilla orchid, a CAM plant, typically has δ¹³C values ranging from -15.5‰ to -22.0‰. mdpi.com

Synthetic vanillin , often derived from petroleum-based precursors like guaiacol, is more depleted in ¹³C, with δ¹³C values generally ranging from -36.2‰ to -24.9‰. mdpi.com

Biosynthetic vanillin , produced from natural precursors like ferulic acid from rice (a C3 plant), can have δ¹³C values that overlap with synthetic vanillin, for instance, ranging from -35.7‰ to -37.9‰. nih.gov Vanillin derived from C4 plants like sugar cane will have different, more enriched δ¹³C values. mdpi.com

The combination of δ¹³C and δ²H (deuterium/hydrogen isotope ratio) analysis provides a more robust method for authentication, as δ²H values are influenced by the geographical origin and the local water cycle. mdpi.com

Typical δ¹³C Values for Vanillin from Different Sources:

Vanillin SourcePrecursor/PathwayPhotosynthetic PathwayTypical δ¹³C Range (‰)
Natural Vanilla planifolia/tahitensisCAM-15.5 to -22.0 mdpi.com
Synthetic Guaiacol (from petroleum)Fossil Fuel-24.9 to -36.2 mdpi.com
Biosynthetic Ferulic Acid (from rice)C3-35.7 to -37.9 nih.gov
Biosynthetic Glucose (from corn)C4around -12.5 mdpi.com

Site-Specific Isotope Ratio Analysis by NMR (e.g., 13C-qNMR)

This intramolecular isotope distribution provides a detailed fingerprint that is extremely difficult to counterfeit. acs.org For example, the δ¹³C value of the methoxy (B1213986) carbon (C8) in vanillin can vary significantly depending on the synthetic route and starting materials, providing a powerful marker for authentication. acs.orgacs.org Studies have shown that ¹³C-qNMR can be a valuable alternative to traditional IRMS for determining both bulk and site-specific carbon isotope ratios, allowing for unambiguous differentiation between natural and synthetic vanillin. mdpi.comnih.govcapes.gov.br

Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Compound-Specific Analysis

Isotope Ratio Mass Spectrometry (IRMS), often coupled with a gas chromatograph (GC-IRMS), is the reference technique for high-precision measurement of bulk and compound-specific isotope ratios (¹³C/¹²C, ²H/¹H, ¹⁸O/¹⁶O). nih.govthermofisher.com In compound-specific isotope analysis (CSIA), vanillin is first separated from the sample matrix by GC before being introduced into the IRMS. thermofisher.com

This technique allows for the precise determination of the δ¹³C and δ²H values of the vanillin itself, even in complex mixtures. fmach.itresearchgate.net By comparing the isotopic signature of a sample to a database of authentic standards, the origin of the vanillin can be reliably determined. nih.gov Combining δ¹³C and δ²H measurements creates a two-dimensional isotopic fingerprint, significantly enhancing the ability to detect adulteration, such as the mixing of synthetic vanillin with natural extracts. researchgate.netmdpi.com While powerful, IRMS requires careful sample preparation to avoid isotopic fractionation. mdpi.com Recent studies have compared GC-IRMS and ¹³C-qNMR for site-specific analysis, finding excellent agreement between the two methods, though GC-IRMS often provides higher precision with smaller sample amounts. acs.orgacs.orgnih.gov

Comparison of Isotopic Analysis Techniques for Vanillin Authentication:

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Bulk IRMS Measures the average ¹³C/¹²C ratio of the entire molecule.Overall δ¹³C value.High precision, well-established. nih.govCan be circumvented by mixing sources. mdpi.com
GC-C/Py-IRMS Separates compounds by GC, then measures isotope ratios of individual compounds.Compound-specific δ¹³C and δ²H values.High precision, good for complex mixtures. mdpi.comthermofisher.comRequires sample purification, can be laborious. mdpi.com
¹³C-qNMR Measures the ¹³C abundance at each atomic position in the molecule.Site-specific δ¹³C values.Provides a detailed molecular fingerprint, difficult to falsify. acs.orgnih.govRequires larger sample amounts and has lower precision compared to IRMS. acs.orgacs.org
SNIF-NMR (²H-NMR) Measures the deuterium (B1214612) distribution at specific hydrogen sites.Site-specific (D/H)i ratios.Powerful for discriminating sources and detecting mixtures. scispace.comRequires high-field NMR spectrometers. scispace.com

Mechanistic and Metabolic Pathway Elucidation Using Vanillin 13c,d3

Investigation of Biochemical Transformation Pathways

Stable isotope tracers such as Vanillin-13C,d3 are instrumental in confirming and discovering biochemical transformation pathways. By introducing a labeled substrate into a biological system—be it a microbial culture, a plant tissue, or an isolated enzyme preparation—scientists can follow the isotopic signature as the molecule is converted into various downstream products. nih.gov This methodology provides direct evidence of precursor-product relationships, which is essential for validating proposed metabolic maps and uncovering previously unknown reactions.

Microorganisms have diverse metabolic capabilities, and many are able to transform vanillin (B372448) as part of their catabolic processes or through engineered pathways. researchgate.net Using this compound in these microbes allows for a detailed investigation of the specific routes of biotransformation, helping to optimize strains for biotechnological production or bioremediation.

Understanding the flow of carbon through a metabolic network, known as metabolic flux analysis, is critical for metabolic engineering. When microorganisms like the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli are cultured with this compound as a carbon source or substrate, the ¹³C and d3 labels are incorporated into a variety of intracellular metabolites.

By harvesting the cells and analyzing the isotopic enrichment in downstream compounds, researchers can quantify the distribution of carbon through competing pathways. For instance, in engineered E. coli, vanillin can be reduced to vanillyl alcohol or oxidized to vanillic acid. nih.gov Supplying this compound and subsequently measuring the isotopic labeling patterns in these two products reveals the relative flux, or activity level, of the reductases and dehydrogenases acting on vanillin. This information is invaluable for identifying metabolic bottlenecks and guiding genetic modifications to enhance the production of a desired compound. The principle relies on tracking the labeled atoms from the precursor into the final products, providing a quantitative map of metabolic activity. nih.gov

Isotopic labeling is a definitive method for identifying all metabolites derived from a specific precursor. In organisms like Pseudomonas putida, which can utilize vanillin as a sole carbon source, the degradation pathway involves several steps. researchgate.netnrel.gov The primary pathway involves the oxidation of vanillin to vanillic acid, which is then converted to protocatechuate before the aromatic ring is cleaved. nih.govresearchgate.net

When P. putida is fed this compound, the isotopic labels will be present in these key intermediates. Analysis of the culture medium and cell extracts via LC-MS or GC-MS can detect molecules that contain the specific mass signature of the ¹³C and d3 labels. This confirms that compounds like vanillic acid and protocatechuate are direct products of vanillin catabolism. Furthermore, this technique is highly effective for identifying minor or unexpected byproducts, such as vanillyl alcohol, which is formed through the action of aldehyde reductases. nih.gov The detection of the isotopic label in vanillyl alcohol provides conclusive evidence of this side reaction, distinguishing it from any endogenously produced aromatic alcohols.

Table 1: Microbial Biotransformation Pathways Investigated with this compound
MicroorganismMetabolic PathwayKey Labeled Intermediates/ProductsResearch Goal
Saccharomyces cerevisiaeEngineered Biosynthesis / ReductionVanillyl alcohol-¹³C,d3Quantify reductive byproduct formation
Escherichia coliEngineered Biosynthesis / OxidationVanillic acid-¹³C,d3Trace carbon flow to oxidative pathways
Nocardia sp.Carboxylic Acid ReductionVanillin-¹³C,d3 (from labeled vanillic acid)Elucidate reductase enzyme mechanism
Pseudomonas putidaCatabolism (Degradation)Vanillic acid-¹³C,d3, Protocatechuate-¹³CConfirm degradation pathway and identify byproducts

In plants such as the vanilla orchid (Vanilla planifolia), vanillin biosynthesis and storage are complex processes. nih.gov While biosynthesis is typically studied by feeding labeled precursors like ferulic acid, the catabolism and modification of vanillin can be effectively studied using this compound. Studies using ¹⁴C-labeled precursors have been fundamental in outlining the biosynthetic pathway from ferulic acid to vanillin and its subsequent glucosylation. nih.govresearchgate.net

By administering this compound to vanilla pod tissue slices, researchers can trace its fate. The primary metabolic step for detoxification and storage in the plant cell is glucosylation, which converts vanillin into the more stable and water-soluble vanillin β-D-glucoside. nih.gov The presence of the ¹³C and d3 labels in the extracted glucoside, confirmed by mass spectrometry, provides direct evidence of the activity of UDP-glycosyltransferases on vanillin within the plant tissue. This approach helps to determine the rate of glucosylation and identify the specific tissues and subcellular compartments where this process occurs.

Isotopically labeled substrates are crucial for studying the reaction mechanisms of isolated enzymes, as they allow for the unambiguous tracking of substrate transformation into a product.

Glycosyltransferases: These enzymes are responsible for attaching sugar moieties to acceptor molecules. In plants and engineered microbes, UDP-glycosyltransferases (UGTs) convert vanillin to vanillin β-D-glucoside. nih.gov To confirm this activity and study the enzyme's kinetics, an in vitro assay can be performed using purified UGT, the sugar donor UDP-glucose, and this compound as the substrate. The reaction mixture can then be analyzed by LC-MS. The formation of a new compound with a mass corresponding to vanillin β-D-glucoside plus the mass of the incorporated stable isotopes provides definitive proof of the enzyme's function.

Hydrolases: Glycoside hydrolases, such as β-glucosidases, catalyze the reverse reaction: the cleavage of the glycosidic bond to release vanillin and glucose. This step is essential during the curing of vanilla pods to release the characteristic aroma. nih.gov The activity of a β-glucosidase can be assayed using vanillin-¹³C,d3 β-D-glucoside as a substrate. The enzyme-catalyzed release of this compound can be monitored over time, allowing for the determination of reaction rates and enzyme efficiency. The isotopic label ensures that the detected vanillin is unequivocally from the enzymatic hydrolysis of the glucoside substrate. mdpi.com

Table 2: Enzymatic Reaction Mechanisms Studied with this compound
EnzymeEnzyme ClassSubstrateProductMechanistic Insight
UDP-glycosyltransferase (UGT)GlycosyltransferaseVanillin-¹³C,d3Vanillin-¹³C,d3 β-D-glucosideConfirms direct glucosylation of vanillin
β-glucosidaseHydrolaseVanillin-¹³C,d3 β-D-glucosideVanillin-¹³C,d3Confirms hydrolytic activity and release of vanillin
Vanillin DehydrogenaseOxidoreductaseVanillin-¹³C,d3Vanillic acid-¹³C,d3Traces the oxidative conversion pathway
Aldehyde ReductaseOxidoreductaseVanillin-¹³C,d3Vanillyl alcohol-¹³C,d3Traces the reductive conversion pathway

Enzymatic Reaction Mechanism Determination with this compound

Isotope Incorporation Studies to Deduce Reaction Steps

Isotope incorporation studies are fundamental to understanding how a starting material is converted into a product. By using an isotopically labeled precursor like this compound, scientists can track the labeled atoms through a series of reactions, providing definitive evidence of the reaction steps and the integrity of different parts of the molecule.

A key application of this methodology is seen in the study of lignin (B12514952) biodegradation pathways. Lignin, a complex polymer found in plant cell walls, is a natural source of aromatic compounds, including vanillin. To understand the microbial conversion of lignin into valuable bioproducts, researchers have utilized synthetic lignins containing ¹³C at specific positions. In studies using bacteria such as Rhodococcus jostii RHA1, the degradation of [β-¹³C]-labelled synthetic lignin was monitored. The analysis of the metabolic products revealed the incorporation of the ¹³C label into vanillin, vanillic acid, and other metabolites. nih.gov This unequivocally demonstrated that these compounds are direct intermediates in the microbial degradation pathway of the lignin polymer. nih.gov

The general mechanism involves oxidative Cα–Cβ bond cleavage of β-aryl ether units within the lignin structure, which generates vanillin. nih.gov The labeled vanillin can then be further traced as it is converted to vanillic acid and subsequently to protocatechuic acid, which enters the central microbial metabolism via the β-ketoadipate pathway. nih.gov Such studies are crucial for metabolic engineering efforts aimed at optimizing the production of vanillin from lignin feedstocks. nih.gov

Table 1: Labeled Metabolites from [β-¹³C]-Lignin Degradation by Rhodococcus jostii RHA1

PrecursorMicroorganismKey Labeled Metabolites IdentifiedSignificance
[β-¹³C]-DHP LigninRhodococcus jostii RHA1¹³C-Vanillin, ¹³C-Vanillic Acid, ¹³C-Oxalic Acid, ¹³C-4-Hydroxyphenylacetic AcidConfirms that these compounds are derived directly from the lignin sidechain during microbial breakdown. nih.gov

Tracing Molecular Fate in Environmental Systems

Vanillin is known to be readily biodegradable in both aerobic and anaerobic conditions. oecd.org Studies on its environmental fate show that it does not tend to bioaccumulate. oecd.org In aqueous environments, biodegradation is a significant process. For instance, tests using activated sludge have shown a 97% theoretical Biochemical Oxygen Demand (BOD), indicating efficient microbial degradation. regulations.gov Under anaerobic conditions, vanillin has been observed to be 72% biodegraded within 42 days. regulations.govnih.gov

The use of this compound in such studies would allow for precise tracking of the carbon and hydrogen atoms from the parent molecule into microbial biomass, carbon dioxide, methane, and other metabolic byproducts. This approach, known as Stable Isotope Probing (SIP), can identify the specific microorganisms in a soil or water sample that are responsible for degrading vanillin by tracing the incorporation of ¹³C into their DNA, RNA, or proteins. While general biodegradation rates for unlabeled vanillin are established, the application of labeled vanillin provides a deeper, mechanistic understanding of the specific pathways and microbial actors involved in its environmental breakdown.

In addition to biodegradation, photodegradation—the breakdown of molecules by light—is another crucial environmental process. The photolysis of vanillin can produce a short-lived triplet state that generates radicals, leading to the formation of dimers and other byproducts. nih.gov Studies on the phototransformation of vanillin in environments like snow have shown that its degradation can be significantly accelerated by the presence of photosensitizers such as nitrite (NO₂⁻). nih.gov

In irradiated snow containing nitrite, reactive nitrogen species are produced that trigger both the nitration and oligomerization of the vanillin molecule. nih.gov Conversely, in liquid water, direct photolysis appears to be the primary degradation pathway, even when nitrite is present. nih.gov

By using this compound, researchers can unambiguously identify the resulting photoproducts. Mass spectrometry techniques can easily distinguish between byproducts containing the heavy isotopes from the vast number of other organic molecules present in an environmental sample. This ensures that the identified degradation products, such as nitrated vanillin or vanillin dimers, are definitively traced back to the original vanillin molecule, providing a clear picture of its photochemical fate. nih.gov

Table 2: Environmental Fate of Vanillin

ProcessConditionObservationKey Products/Pathways
Biodegradation (Aerobic)Water with activated sludgeReadily biodegradable (97% of theoretical BOD). regulations.govConversion to vanillic acid, then protocatechuic acid, entering central metabolism. nih.govresearchgate.net
Biodegradation (Anaerobic)Water with sewage seed72% degradation in 42 days. regulations.govnih.govBreakdown into smaller organic acids, methane, and CO₂.
PhotodegradationIrradiated snow with nitriteAccelerated degradation. nih.govNitration and oligomerization products. nih.gov
PhotodegradationLiquid waterDirect photolysis is the main pathway. nih.govRadical reactions leading to dimers and other products. nih.gov

Studies on Chemical Reaction Mechanisms via Isotope Effects

Isotopes are essential for probing the mechanisms of chemical reactions at a molecular level. The mass difference between isotopes like ¹²C and ¹³C, or hydrogen and deuterium (B1214612), leads to differences in reaction rates. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides invaluable insight into the bond-breaking and bond-forming events that occur in the slowest, rate-limiting step of a reaction.

The KIE is the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant with a heavier isotope (k_heavy). For this compound, a primary KIE would be observed if the C-H or C-D bond at the methoxy (B1213986) group or the ¹³C-C bond of the aromatic ring is broken or formed during the rate-determining step.

For example, in the oxidation of vanillin to vanillic acid, the key transformation occurs at the aldehyde group (CHO). A kinetic study of the oxidation of vanillin by permanganate in a neutral medium found that the reaction follows less than unit order dependence with respect to the vanillin concentration, suggesting the formation of an intermediate complex between vanillin and the permanganate ion in a pre-equilibrium step. austinpublishinggroup.com

If this reaction were studied using this compound (specifically with labeling at the aldehyde carbon and hydrogen), a significant KIE (kH/kD > 1) would be expected if the C-H bond cleavage is part of the rate-limiting step. A smaller ¹³C KIE would also be expected. The magnitude of these KIEs provides quantitative data about the nature of the transition state.

The magnitude of the KIE is directly related to the changes in bonding to the isotope between the ground state and the transition state. A large primary KIE (typically kH/kD of ~2-7) indicates that the bond to the isotope is significantly broken in the transition state of the rate-limiting step.

Theoretical studies can complement experimental KIE data. For instance, density functional theory (DFT) has been used to investigate the gas-phase oxidation mechanisms of vanillin initiated by OH radicals. nih.gov These calculations predict that H-atom abstraction from the aldehyde group is a highly favorable pathway. nih.gov Such theoretical models can predict the structure of the transition state, which can then be validated by experimental KIE measurements using this compound. If the experimental KIE for the aldehyde C-H bond is large, it would confirm that this bond is breaking in the transition state and that this step is rate-limiting.

Table 3: Theoretical Activation Energies for Vanillin Pyrolysis Reactions

ReactionDescriptionCalculated Activation Energy (kcal/mol)Significance
Vanillin + H• → Guaiacol + CHO•Ipso addition and removal of the aldehyde group. frontiersin.org8.0A key step in the thermal decomposition of vanillin. A KIE study could confirm if this is rate-limiting. frontiersin.org
Vanillin + H• → 4-Hydroxybenzaldehyde + CH₃O•Ipso addition and removal of the methoxy group. frontiersin.org4.0A competing pathway in thermal decomposition. frontiersin.org

Elucidation of Fragmentation Pathways in Mass Spectrometry Using Labeled Vanillin

The use of isotopically labeled compounds is a powerful technique in mass spectrometry to elucidate fragmentation pathways. By introducing heavy isotopes at specific atomic positions within a molecule, researchers can track the fate of these labeled atoms during the fragmentation process that occurs within the mass spectrometer. This allows for the unambiguous determination of the composition of fragment ions, providing valuable insights into the underlying fragmentation mechanisms. In the case of vanillin, the specifically labeled compound Vanillin-¹³C,d₃ serves as an ideal tool for such studies.

Vanillin-¹³C,d₃ is an isotopic variant of vanillin where the carbon atom of the formyl group (-CHO) is replaced by its heavier isotope, carbon-13 (¹³C), and the three hydrogen atoms of the methoxy group (-OCH₃) are replaced by deuterium (²H or d). This labeling strategy introduces a specific mass shift in the fragments containing these labeled positions, allowing for a direct comparison with the fragmentation pattern of unlabeled vanillin.

The electron ionization (EI) mass spectrum of unlabeled vanillin (C₈H₈O₃) exhibits a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 152. Key fragment ions are observed at m/z 151, 137, 123, 109, and 81. The fragmentation pathway begins with the molecular ion, which can then undergo several characteristic fragmentation reactions.

One primary fragmentation pathway involves the loss of a hydrogen radical (H•) from the formyl group to form a stable acylium ion at m/z 151 ([M-H]⁺). Another significant fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in the fragment ion at m/z 137 ([M-CH₃]⁺). Subsequent loss of a molecule of carbon monoxide (CO) from the ion at m/z 137 leads to the formation of the ion at m/z 109.

By analyzing the mass spectrum of Vanillin-¹³C,d₃, these proposed fragmentation pathways can be confirmed. The molecular ion of Vanillin-¹³C,d₃ is observed at m/z 156, reflecting the addition of one ¹³C atom (+1 Da) and three deuterium atoms (+3 Da) compared to unlabeled vanillin.

The analysis of the key fragment ions of Vanillin-¹³C,d₃ provides clear evidence for the fragmentation pathways:

Loss of a Hydrogen Radical: The loss of a hydrogen radical from the formyl group of unlabeled vanillin results in a fragment at m/z 151. In Vanillin-¹³C,d₃, this fragment would involve the loss of a hydrogen atom from the ¹³C-labeled formyl group, resulting in a fragment ion that retains the ¹³C and the three deuterium atoms. The expected m/z for this fragment ([M-H]⁺) would be 155, confirming that the lost hydrogen originates from the formyl group.

Loss of a Methyl Radical: The fragmentation of unlabeled vanillin shows a loss of a methyl group (CH₃) to produce a fragment at m/z 137. In Vanillin-¹³C,d₃, the methoxy group is deuterated (-OCD₃). The loss of this labeled methyl radical (•CD₃) would result in a fragment ion at m/z 138 ([M-CD₃]⁺). This observed shift of +1 Da (due to the ¹³C at the formyl group) compared to the corresponding fragment in unlabeled vanillin confirms that the methoxy group is indeed the source of the lost methyl radical.

Subsequent Loss of Carbon Monoxide: Following the loss of the methyl radical, the fragment at m/z 137 in unlabeled vanillin can lose a molecule of carbon monoxide (CO) to form the ion at m/z 109. In the labeled analogue, the corresponding fragment at m/z 138 contains the ¹³C-labeled formyl group. The loss of ¹³CO from this ion would result in a fragment at m/z 109. The lack of a mass shift for this fragment, despite the initial labeling, confirms that the formyl group, including the ¹³C label, is eliminated as carbon monoxide.

The comparison of the mass spectral data is summarized in the table below:

Fragmentation EventUnlabeled Vanillin (m/z)Vanillin-¹³C,d₃ (Expected m/z)Inference from Isotopic Labeling
Molecular Ion [M]⁺˙152156Confirms the incorporation of one ¹³C and three deuterium atoms.
Loss of H• from formyl151155Confirms the loss of a hydrogen atom from the formyl group.
Loss of •CH₃ from methoxy137138Confirms the loss of the methyl group from the methoxy moiety.
Loss of •CH₃ then CO109109Confirms the subsequent loss of the formyl group as carbon monoxide.

This detailed analysis, made possible by the specific isotopic labeling in Vanillin-¹³C,d₃, provides unequivocal evidence for the proposed fragmentation pathways of vanillin in mass spectrometry. It demonstrates the power of isotopic labeling in mechanistic studies of ion fragmentation, allowing for a precise understanding of the bond cleavages and rearrangements that occur.

Advanced Spectroscopic and Computational Research on Isotopic Effects in Vanillin 13c,d3

High-Resolution NMR Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy stands as a powerful tool for probing the nuanced structural and dynamic properties of Vanillin-13C,d3. The introduction of ¹³C and deuterium (B1214612) isotopes induces subtle yet measurable changes in the NMR spectra, providing a wealth of information.

Isotopic Shifts and Coupling Patterns in ¹H, ¹³C, and ²H NMR Spectra

The substitution of ¹²C with ¹³C and ¹H with deuterium (d or ²H) in the vanillin (B372448) molecule leads to distinct isotopic shifts in the NMR spectra. In ¹H NMR, protons adjacent to a ¹³C atom will exhibit satellite peaks due to ¹H-¹³C coupling. The presence of deuterium in the methoxy (B1213986) group (-OCD₃) results in the disappearance of the corresponding proton signal and simplifies the spectrum.

In ¹³C NMR spectra, the carbon atom directly bonded to deuterium will show a multiplet signal due to ¹³C-²H coupling and will be shifted upfield due to the isotopic effect. The magnitude of this upfield shift is dependent on the number of deuterium atoms attached. Similarly, the ¹³C nucleus at the labeled position will show a significant difference in its chemical shift compared to the unlabeled vanillin.

²H NMR spectroscopy offers a direct way to observe the deuterium-labeled sites. Although it has a smaller chemical shift range compared to ¹H NMR, it is highly specific for the deuterated positions. However, ²H NMR often requires longer acquisition times and larger sample quantities. nih.gov

Table 1: Representative NMR Data for Vanillin Isotopologues

NucleusUnlabeled Vanillin (ppm)This compound (ppm) - Predicted Shifts & Multiplicities
¹H (Aldehyde)~9.8Unchanged
¹H (Aromatic)~6.9 - 7.4Minor shifts due to long-range coupling with ¹³C
¹H (Methoxy)~3.9Signal absent
¹³C (Carbonyl)~191Shifted if this is the ¹³C labeled position
¹³C (Aromatic)~110 - 152Minor shifts due to isotopic effects
¹³C (Methoxy)~56Upfield shift, multiplet due to ¹³C-²H coupling
²H (Methoxy)N/ASignal present

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. The table provides a general representation.

Structural Elucidation Refinements and Stereochemical Assignments

The precise data from ¹H, ¹³C, and ²H NMR, including coupling constants (J-values), provide critical information for refining the three-dimensional structure of this compound. For instance, proton-proton coupling constants in the aromatic region help to confirm the substitution pattern on the benzene (B151609) ring. rsc.org The long-range coupling between the aldehyde proton and other aromatic protons can provide insights into the preferred conformation of the aldehyde group relative to the ring.

Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals. utah.eduugm.ac.id These experiments correlate the chemical shifts of directly bonded (HSQC) or long-range coupled (HMBC) nuclei, confirming the connectivity within the molecule and the precise location of the isotopic labels. For vanillin, studies have identified two main conformers that differ in the orientation of the aldehyde group, and the presence of intramolecular hydrogen bonding plays a significant role in stabilizing these conformations. researchgate.net

Quantitative NMR Approaches for Isotopic Composition

Quantitative NMR (qNMR) has emerged as a powerful technique for determining the isotopic composition of molecules with high precision. researchgate.net For this compound, qNMR can be used to accurately measure the degree of ¹³C and deuterium enrichment at specific sites. nih.govnih.gov This is particularly important for applications in metabolic tracing and authentication of natural versus synthetic vanillin. researchgate.netnih.govmdpi.comnih.gov

The methodology often involves the use of an internal standard and carefully optimized experimental parameters to ensure the signal intensity is directly proportional to the number of nuclei. researchgate.net For ¹³C qNMR, challenges such as long relaxation times and the nuclear Overhauser effect (nOe) must be addressed, often through the use of paramagnetic relaxation agents. nih.gov By comparing the integrals of the signals from the labeled sites to those of unlabeled sites or an internal reference, the isotopic purity can be accurately determined. nih.govnih.gov

Vibrational Spectroscopy (IR and Raman) Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule.

Analysis of Isotopic Effects on Molecular Vibrations

The substitution of atoms with their heavier isotopes leads to a decrease in the vibrational frequency of the corresponding bonds, a phenomenon predicted by Hooke's law. In this compound, the C-D stretching and bending vibrations of the methoxy group will occur at significantly lower frequencies (wavenumbers) compared to the C-H vibrations in unlabeled vanillin. msu.edu Similarly, the stretching frequency of the bond involving the ¹³C atom will also be red-shifted.

These isotopic shifts can be precisely measured and are often used to assign specific vibrational modes in the complex IR and Raman spectra of vanillin. chemrxiv.org Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the theoretical vibrational spectra of isotopologues, which aids in the interpretation of the experimental data. chemrxiv.orgresearchgate.net

Table 2: Predicted Isotopic Shifts in Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency in Unlabeled Vanillin (cm⁻¹)Predicted Shift in this compound
C-H stretch (methoxy)~2850 - 3000Shifts to lower frequency (C-D stretch)
C=O stretch (aldehyde)~1680Minor shift if ¹³C is not the carbonyl carbon
Aromatic C-C stretch~1400 - 1600Minor shifts
O-H stretch (hydroxyl)~3200 - 3600 (broad)Unchanged

Characterization of Intermolecular Interactions and Hydrogen Bonding

Vibrational spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. The hydroxyl (-OH) group in vanillin can act as a hydrogen bond donor, and the carbonyl (C=O) and methoxy (-OCH₃) groups can act as acceptors. In the solid state and in certain solvents, these interactions lead to a broadening and red-shifting of the O-H stretching band in the IR spectrum. msu.eduresearchgate.net

The study of this compound allows for a more detailed investigation of how the methoxy group participates in these interactions. While the primary hydrogen bonding involves the hydroxyl and carbonyl groups, subtle changes in the vibrational modes of the deuterated methoxy group can indicate its involvement in weaker intermolecular contacts. mdpi.com Raman spectroscopy, which is particularly effective for studying non-polar bonds and symmetric vibrations, can provide complementary information on the molecular framework and how it is affected by these interactions. mdpi.com

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are indispensable tools for investigating the intricate effects of isotopic substitution on the properties and reactivity of molecules like Vanillin-¹³C,d₃. These computational methods allow for a detailed exploration of molecular behavior at the atomic level, providing insights that complement and guide experimental research.

Theoretical Prediction of Isotopic Effects on Spectroscopic Signatures

The introduction of heavier isotopes, such as ¹³C and deuterium (d or ²H), into the vanillin structure fundamentally alters its vibrational and electronic properties, leading to predictable changes in its spectroscopic signatures. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for predicting these isotopic effects. researchgate.net

Theoretical approaches are used to calculate molecular geometries, vibrational frequencies, and nuclear magnetic shielding constants. The substitution of ¹²C with ¹³C and ¹H with ²H in Vanillin-¹³C,d₃ results in lower vibrational frequencies for the bonds involving these heavier isotopes. This change in the vibrational energy landscape subtly alters the molecule's geometry and electron distribution, which in turn affects its spectroscopic parameters. For instance, methods like the Gauge-Including Atomic Orbital (GIAO) approach are employed to compute NMR nuclear shieldings, allowing for the theoretical prediction of chemical shifts. nih.gov

The accuracy of these predictions has been validated by comparing calculated isotopic shifts with experimental data obtained from quantitative ¹³C NMR spectroscopy. nih.gov This technique can determine site-specific ¹³C/¹²C ratios, providing a detailed isotopic fingerprint of the molecule. mdpi.com While the table below shows experimentally determined δ¹³C values for different carbon positions in unlabeled vanillin, similar theoretical predictions can be generated for any isotopologue, including Vanillin-¹³C,d₃, to anticipate how its NMR spectrum will differ from the natural abundance molecule. nih.govacs.org

Carbon Atom Positionδ¹³C Value (‰ vs VPDB) in VANA-1δ¹³C Value (‰ vs VPDB) in VAN-1δ¹³C Value (‰ vs VPDB) in VAN-4*
C1 (Aromatic)-10.5-10.3-9.5
C2 (Aromatic)-17.6-16.1-16.2
C3 (Aromatic)-19.3-19.1-18.7
C4 (Aromatic)-20.1-18.1-17.7
C5 (Aromatic)-33.9-31.2-31.4
C6 (Aromatic)-30.1-28.7-28.3
C7 (Aldehyde)-40.8-39.6-38.2
C8 (Methoxy)-78.1-59.5-62.4

*Data derived from multiple vanillin reference materials, illustrating the natural site-specific variation in carbon isotope ratios. acs.org This serves as a baseline for predicting deviations upon specific isotopic labeling.

Computational Modeling of Reaction Intermediates and Transition States Involving Labeled Vanillin

Computational modeling is a critical technique for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of short-lived reaction intermediates and high-energy transition states. researchgate.net When studying isotopically labeled compounds like Vanillin-¹³C,d₃, these models provide insight into the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. mdpi.com

For example, high-level quantum chemical methods have been used to investigate the atmospheric oxidation of vanillin by hydroxyl (•OH) radicals. acs.org These simulations identified the 4-hydroxy-3-methoxybenzoyl radical as a primary intermediate and mapped the transition states for both hydrogen abstraction and OH-addition pathways. acs.org The calculations provide crucial data on activation energies and reaction rate coefficients, which are fundamental to understanding the reaction mechanism. acs.orgfrontiersin.org By modeling the same reaction with Vanillin-¹³C,d₃, researchers can predict how isotopic labeling at specific sites will alter the activation barriers and favor certain pathways over others.

The table below presents computationally derived bond dissociation energies (BDEs) and the total rate coefficient for the reaction of unlabeled vanillin with •OH, which are key parameters in modeling its reactivity. acs.org

ParameterValueSignificance
BDE (-O-H)86.1 kcal mol⁻¹Energy to break the hydroxyl bond.
BDE (-CO-H)89.3 kcal mol⁻¹Energy to break the aldehyde C-H bond.
BDE (-OCH₂-H)96.0 kcal mol⁻¹Energy to break a methoxy C-H bond.
Total Rate Coefficient (Vanillin + •OH)1.0 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹Overall speed of the initial oxidation reaction. acs.org

*Data from computational studies on unlabeled vanillin provide a baseline for predicting kinetic isotope effects in labeled analogues. acs.org

Kinetic models have also been developed to describe the production of vanillin from lignin (B12514952), considering the formation of intermediates and the influence of reaction conditions on kinetic parameters. mdpi.comconicet.gov.ar Such models are essential for optimizing synthetic routes and can be adapted to account for the specific reactivity of isotopically labeled precursors.

Simulation of Isotope Fractionation Processes

Isotope fractionation refers to the differential partitioning of isotopes between two phases or among different sites within a molecule. This phenomenon can be simulated using reactive transport models, which integrate physical processes like diffusion and sorption with chemical reactions. researchgate.netnih.gov

A notable study developed a one-dimensional reactive transport model to simulate the site-specific fractionation of ¹³C isotopes in vanillin during sorption on a chromatography column. nih.govcapes.gov.br The model successfully reproduced the experimentally observed fractionation by accounting for the distinct sorption and desorption behaviors of the nine different vanillin isotopomers (the fully ¹²C molecule and the eight singly-substituted ¹³C molecules). nih.gov

The simulation results demonstrated that significant ¹³C isotope fractionation could be expected for four of the eight carbon positions in vanillin during this process. nih.gov This modeling approach is not limited to chromatography and can be extended to three dimensions to simulate and predict isotope fractionation in complex environmental systems, such as contaminant transport in an aquifer. nih.gov The ability to model site-specific isotope ratios is crucial for interpreting data from environmental samples and understanding biogeochemical processes. researchgate.netnih.gov

The table below summarizes the findings from the reactive transport model, indicating the carbon sites where significant isotope fractionation was recorded during chromatographic elution.

Carbon Atom PositionObserved Fractionation during SorptionSignificance in Modeling
C1, C4, C5, C7Significant Fractionation RecordedThese positions are most sensitive to isotopic partitioning in the simulated system. nih.gov
C2, C3, C6, C8Less Significant FractionationThese positions showed minimal isotopic effects under the modeled conditions.

*Based on the findings of a reactive transport model simulating ¹³C fractionation in vanillin during chromatography. nih.gov

Future Research Directions and Emerging Applications of Vanillin 13c,d3

Development of Novel Analytical Methodologies with Enhanced Sensitivity and Throughput

The development of advanced analytical methods is a cornerstone of scientific progress, and Vanillin-13C,d3 is integral to this pursuit, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Future efforts will focus on expanding the use of this compound as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis, as the labeled standard can be added at the very beginning of sample preparation, correcting for analyte loss at any stage. This approach significantly enhances the accuracy, precision, and sensitivity of vanillin (B372448) quantification in complex matrices. The known mass shift of this compound allows for clear differentiation from the unlabeled analyte, making it an ideal internal standard. oup.comfrontiersin.org

In the realm of NMR, research is moving towards using ¹³C-labeled compounds for quantitative NMR (qNMR) to determine the bulk carbon isotope ratio, offering an alternative to Isotope Ratio Mass Spectrometry (IRMS). acs.orgfrontiersin.org This can help in food authenticity studies, for example, by differentiating between natural and synthetic vanillin. acs.orgfrontiersin.org Further development of qNMR methods using specifically labeled standards like this compound could lead to high-throughput screening methods for quality control and fraud detection in food products. acs.org The optimization of NMR pulse sequences, such as the Insensitive Nuclei Enhanced by Polarization Transfer (INEPT), can reduce analysis time while increasing sensitivity, making the analysis of low-concentration samples more feasible. rsc.org

Analytical TechniqueApplication of this compoundBenefit
Isotope Dilution Mass Spectrometry (IDMS)Internal StandardEnhanced accuracy, precision, and sensitivity for quantification.
Quantitative NMR (qNMR)Reference StandardHigh-throughput analysis of isotopic ratios for authenticity testing.
Liquid Chromatography-Mass Spectrometry (LC-MS)Metabolic TracerAccurate measurement of metabolite formation and flux. liverpool.ac.uk

Exploration of Untapped Biochemical and Chemical Pathways

Isotopically labeled molecules are indispensable for elucidating metabolic pathways without perturbing the system under study. researchgate.netfrontiersin.org this compound is an ideal tracer for exploring the biochemical fate of vanillin in various non-human biological systems, such as microbial cultures.

A primary area of future research is mapping the complete catabolic pathways of vanillin in different microorganisms. While it is known that many microbes can transform vanillin into vanillic acid and vanillyl alcohol, the precise enzymatic steps and regulatory networks are not fully understood in all organisms. frontiersin.orgnih.gov By introducing this compound into a microbial culture, researchers can use techniques like LC-MS to track the appearance of labeled metabolites over time. This allows for unambiguous identification of degradation products and intermediates, such as protocatechuate and catechol, which are part of the beta-ketoadipate pathway. liverpool.ac.uk This approach, known as metabolic flux analysis, can quantify the flow of carbon through different branches of a metabolic network, revealing how microbes process aromatic compounds. researchgate.net

Furthermore, this compound can be used to investigate the biosynthesis of vanillin itself in genetically engineered microorganisms. springernature.com By providing labeled precursors and tracking the incorporation of isotopes into the final vanillin product, researchers can identify bottlenecks in the engineered pathways and optimize strains for higher yields. liverpool.ac.uk

Integration with Advanced Imaging Techniques for Tracing in Non-Human Biological Systems

A significant emerging frontier is the combination of stable isotope labeling with high-resolution imaging technologies. nih.gov This allows researchers not only to identify and quantify metabolic processes but also to visualize them in a spatial context at the single-cell level.

Future applications will likely see this compound used with techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS). the-innovation.orgnih.gov NanoSIMS can detect the isotopic composition of a sample with a spatial resolution of down to 50 nanometers. oup.com By incubating a microbial community, such as a biofilm, with this compound, researchers could use NanoSIMS to pinpoint which specific cells are actively metabolizing the compound by imaging the localized enrichment of ¹³C. oup.comnih.gov This would provide unprecedented insight into the division of metabolic labor within complex microbial consortia.

Similarly, Mass Spectrometry Imaging (MSI) can be combined with stable isotope labeling to map the distribution of a labeled compound and its metabolites directly in tissue sections or microbial colonies. nih.goveeer.org Applying this to this compound could reveal how the compound is distributed and transformed within a structured environment, such as the rhizosphere (the soil region around plant roots) or within a fungal mat. This bridges the gap between understanding the physiological process and its spatial organization. eeer.org

Role in Understanding Complex Biological and Environmental Systems (non-human, fundamental research)

Beyond specific pathways, this compound has a future role in untangling interactions within complex, non-human systems at a fundamental level.

In environmental science, this compound can be used as a tracer to study the fate and transport of plant-derived phenolic compounds in soil and aquatic ecosystems. This is crucial for understanding carbon cycling, as these compounds represent a significant portion of terrestrial carbon. By tracking the labeled vanillin, scientists can determine its rate of degradation by native microbial communities, its incorporation into microbial biomass, and its potential for sequestration in soil organic matter. frontiersin.org

Another exciting area is the study of microbial communication, or quorum sensing (QS). Vanillin has been shown to inhibit QS in certain bacteria, a process that regulates group behaviors like biofilm formation. Using this compound, researchers could investigate the mechanism of this inhibition. For instance, they could determine if the vanillin molecule itself, or a labeled metabolite, is responsible for interacting with QS receptor proteins. Understanding how natural compounds modulate microbial communication is a key area of fundamental research in microbial ecology. frontiersin.orgfrontiersin.org

Q & A

Q. How should researchers design experiments to trace metabolic pathways using Vanillin-13C,d3 as a stable isotope tracer?

  • Methodological Answer: To track metabolic incorporation, use this compound in controlled in vitro or in vivo systems. Administer the compound at physiologically relevant concentrations and employ liquid chromatography-mass spectrometry (LC-MS) or quantitative ¹³C nuclear magnetic resonance (qNMR) to detect isotopic enrichment in metabolites. Ensure proper calibration with unlabeled vanillin controls and validate detection limits using spiked samples . For cell-based studies, optimize extraction protocols to minimize isotopic dilution from endogenous compounds .

Q. What analytical techniques are most effective for verifying the isotopic purity of this compound?

  • Methodological Answer: Combine qNMR for site-specific ¹³C quantification and high-resolution mass spectrometry (HRMS) to confirm deuterium (d3) labeling. For qNMR, use internal standards like trimethylsilylpropanoic acid (TSP) to calibrate peak integrals, ensuring baseline separation of ¹³C signals from natural abundance carbon . HRMS should target exact mass shifts (e.g., +3 Da for d3) and rule out isotopic impurities via fragmentation patterns .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducibility?

  • Methodological Answer: Document synthesis parameters (e.g., reaction time, temperature, and precursor ratios) rigorously. Characterize each batch using orthogonal methods: Fourier-transform infrared spectroscopy (FTIR) for functional groups, gas chromatography (GC) for purity, and isotopic ratio mass spectrometry (IRMS) for ¹³C and deuterium content. Cross-validate results with certified reference materials if available .

Advanced Research Questions

Q. How should contradictory data from isotopic dilution assays and tracer studies involving this compound be resolved?

  • Methodological Answer: Discrepancies often arise from non-uniform isotopic distribution or matrix effects. Perform kinetic modeling to account for dilution pools in biological systems. Use compartmental analysis to distinguish extracellular vs. intracellular tracer concentrations. Validate with parallel experiments using alternative tracers (e.g., ²H or ¹⁵N-labeled analogs) to isolate systemic vs. methodological errors .

Q. What strategies optimize the integration of this compound into multi-omics workflows for flavor biosynthesis studies?

  • Methodological Answer: Combine isotope-ratio mass spectrometry (IRMS) with transcriptomic/proteomic profiling. For example, after feeding this compound to plant cell cultures, use RNA-seq to identify upregulated biosynthetic genes and tandem MS (MS/MS) to map ¹³C incorporation into intermediates like ferulic acid. Normalize omics data against isotopic enrichment levels to correlate metabolic flux with gene expression .

Q. How can researchers address limitations in detecting low-abundance this compound metabolites in complex matrices?

  • Methodological Answer: Employ solid-phase extraction (SPE) or derivatization (e.g., silylation) to enhance analyte volatility or ionization efficiency. Use stable isotope-assisted untargeted metabolomics, where heavy-isotope-labeled internal standards improve peak annotation in HRMS. Apply machine learning tools to distinguish isotopic clusters from background noise in high-resolution datasets .

Q. What experimental controls are critical when using this compound to authenticate natural vs. synthetic vanillin sources?

  • Methodological Answer: Include:
  • Blank controls: Unlabeled vanillin to establish baseline isotopic ratios.
  • Process controls: Samples spiked with known ¹³C/d3 ratios to assess recovery during extraction.
  • Matrix controls: Analyze vanillin from certified natural and synthetic sources to validate method specificity.
    Statistical analysis (e.g., ANOVA) should confirm significant differences in δ¹³C values between natural and synthetic cohorts .

Methodological Best Practices

  • Data Documentation: Follow IUPAC guidelines for reporting isotopic enrichment, including δ¹³C notation and uncertainty intervals .
  • Literature Integration: Use databases like SciFinder to cross-reference synthetic pathways and analytical protocols, ensuring alignment with prior studies .
  • Ethical Reporting: Disclose funding sources and potential conflicts of interest in publications, as per AJEV standards .

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